molecular formula C25H21Cl2NaO10S B2450107 Chlorophenol red beta-D-galactopyranoside sodium salt CAS No. 99792-50-4

Chlorophenol red beta-D-galactopyranoside sodium salt

Cat. No.: B2450107
CAS No.: 99792-50-4
M. Wt: 607.38
InChI Key: ZNPHUXRLBORSKC-BFVDCFMLSA-M
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Description

Chlorophenol red beta-D-galactopyranoside sodium salt is a long-wavelength dye commonly used for colorimetric assays. It serves as a substrate for the enzyme beta-galactosidase, which hydrolyzes the compound to release chlorophenol red, a purple-colored product. This compound is particularly valued for its high sensitivity in detecting beta-galactosidase activity, making it a useful tool in various biochemical and molecular biology applications .

Properties

IUPAC Name

sodium;2-[(Z)-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2O10S.Na/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25;/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35);/q;+1/p-1/b21-12-;/t19-,22+,23+,24-,25-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPHUXRLBORSKC-FXMGFCRPSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C\2/C=CC(=O)C(=C2)Cl)/C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NaO10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chlorophenol red beta-D-galactopyranoside sodium salt typically involves the glycosylation of chlorophenol red with beta-D-galactopyranosyl donors under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the glycosidic bond.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale glycosylation reactions followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity. The compound is then dried and packaged under controlled conditions to ensure stability and quality .

Types of Reactions:

    Hydrolysis: The primary reaction involving this compound is hydrolysis by beta-galactosidase, which cleaves the glycosidic bond to release chlorophenol red.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the released chlorophenol red can undergo further chemical transformations under specific conditions.

Common Reagents and Conditions:

    Beta-Galactosidase: This enzyme is essential for the hydrolysis of this compound.

    Buffer Solutions: Reactions are often carried out in buffered solutions to maintain optimal pH for enzyme activity.

Major Products:

Scientific Research Applications

Biochemical Assays

CPRG is primarily employed in enzyme assays to study β-galactosidase activity. The hydrolysis of CPRG leads to a measurable color change, allowing researchers to quantify enzyme activity in various biological samples.

Key Applications :

  • Enzyme Activity Measurement : Used in assays to determine the activity levels of β-galactosidase in different organisms and conditions.
  • Colorimetric Detection : The intensity of the color change can be measured spectrophotometrically, providing quantitative data on enzyme activity.

Molecular Biology

In molecular biology, CPRG serves as a vital tool for monitoring gene expression. It is frequently used in transfection experiments where the expression of β-galactosidase is linked to specific promoters.

Key Applications :

  • Promoter Activity Studies : Researchers utilize CPRG to assess the activity of promoters driving β-galactosidase expression.
  • Cell Viability Assays : The compound can indicate cell lysis through the release of β-galactosidase, offering insights into cell health and viability.

Microbiology

CPRG is instrumental in microbiological studies for detecting β-galactosidase-producing bacteria. Its sensitivity allows for the identification of bacterial strains based on their enzymatic activity.

Key Applications :

  • Antibacterial Activity Assessment : A recent study demonstrated the use of CPRG in evaluating the antibacterial properties of various Escherichia coli strains using a method called Lysis-associated β-galactosidase Assay (LAGA) .
  • Pathogen Detection : Employed in diagnostic assays to identify bacterial infections based on enzymatic profiles.

Industrial Applications

In industrial settings, CPRG is utilized for quality control processes that monitor enzyme activity during fermentation and bioprocessing.

Key Applications :

  • Fermentation Monitoring : Used to ensure optimal conditions during fermentation processes by measuring enzyme activity.
  • Bioprocess Optimization : Helps in optimizing conditions for maximum yield by tracking enzymatic reactions.

Case Study 1: Antibacterial Activity Measurement

A study evaluated the antibacterial properties of different E. coli strains using CPRG. The researchers applied the LAGA method to measure colicin activity, demonstrating how variations in bacterial strains affected enzyme release and subsequent color change in CPRG assays. The results indicated that wild-type strains exhibited higher antibacterial activity compared to genetically modified strains lacking specific virulence factors .

Case Study 2: Gene Expression Analysis

In another study focusing on gene expression, researchers transfected mammalian cells with plasmids containing β-galactosidase reporter genes. By measuring the hydrolysis of CPRG, they were able to quantify promoter strength and its influence on gene expression levels under various experimental conditions .

Data Tables

Application AreaSpecific Use CaseKey Findings
Biochemical AssaysEnzyme activity measurementColorimetric changes indicate enzyme levels
Molecular BiologyPromoter activity studiesQuantitative assessment of gene expression
MicrobiologyAntibacterial activity assessmentEffective in distinguishing bacterial strains
Industrial ApplicationsFermentation monitoringEnsures optimal enzymatic conditions

Mechanism of Action

The mechanism of action of chlorophenol red beta-D-galactopyranoside sodium salt involves its hydrolysis by beta-galactosidase. The enzyme binds to the compound and catalyzes the cleavage of the glycosidic bond, releasing chlorophenol red. This reaction can be monitored by measuring the absorbance of chlorophenol red at 570 nm, providing a quantitative measure of beta-galactosidase activity .

Comparison with Similar Compounds

    2-Nitrophenyl beta-D-galactopyranoside: Another substrate for beta-galactosidase, but with lower sensitivity compared to chlorophenol red beta-D-galactopyranoside sodium salt.

    5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside: A chromogenic substrate used for detecting beta-galactosidase activity, producing a blue product upon hydrolysis.

Uniqueness: this compound is unique due to its high sensitivity and long-wavelength absorbance, making it particularly suitable for applications requiring precise and sensitive detection of beta-galactosidase activity .

Biological Activity

Chlorophenol red beta-D-galactopyranoside sodium salt (CPRG) is a chromogenic substrate widely used in biochemical assays, particularly for the detection of beta-galactosidase activity. This compound is recognized for its high sensitivity and specificity, making it a valuable tool in various fields of research including microbiology, molecular biology, and environmental science.

Chemical Structure and Solubility

  • CPRG is a water-soluble compound characterized by its yellow color, which transforms to purple upon hydrolysis by beta-galactosidase, producing chlorophenol red (CPR) as the product. This color change can be quantitatively measured, providing a reliable method for assessing enzyme activity.

Mechanism of Action

  • The primary action of CPRG occurs through hydrolysis by the enzyme beta-galactosidase. This reaction cleaves the glycosidic bond in CPRG, releasing chlorophenol red, which can be spectrophotometrically measured at λ=572nm\lambda =572\,\text{nm} . The enzymatic activity can be influenced by various factors such as pH, temperature, and the presence of metal ions.

Applications in Research

1. Enzyme Activity Assays

  • CPRG is predominantly used to measure beta-galactosidase activity in both pure enzyme preparations and complex biological samples. Its sensitivity allows for the detection of low levels of enzyme activity, making it suitable for applications in both laboratory and field settings .

2. Antibacterial Activity Assessment

  • Recent studies have utilized CPRG to evaluate antibacterial activity through a method known as the Lysis-associated β-galactosidase Assay (LAGA). In this approach, the hydrolysis of CPRG indicates bacterial lysis and correlates with the antibacterial effects of competing bacterial strains . The assay provides both qualitative and quantitative data regarding bacterial interactions.

3. Environmental Monitoring

  • CPRG has been employed in environmental studies to assess the presence of coliforms in water samples. The enzymatic hydrolysis of CPRG serves as an indicator of beta-galactosidase activity from coliform bacteria, facilitating rapid detection methods for water quality monitoring .

Case Studies

Case Study 1: Antibacterial Activity Measurement
In a study examining the antibacterial properties of various strains of E. coli, researchers mixed reporter cells with attacker cells and measured the resulting color change in CPRG after incubation. The intensity of the purple color was directly proportional to the number of lysed cells, demonstrating a clear correlation between bacterial competition and enzyme activity .

Case Study 2: Environmental Assessment
A study focused on monitoring beta-galactosidase activity in polluted water revealed that environmental factors significantly influenced enzyme performance. The optimal pH for enzymatic activity was found to be around 7.8, with temperature optima observed at 35°C and 55°C. Additionally, metal ions like silver and copper were shown to inhibit enzyme activity, while calcium ions enhanced it at lower concentrations .

Research Findings

Study FocusKey FindingsReference
Antibacterial ActivityColorimetric measurement correlates with bacterial lysis
Environmental MonitoringOptimal pH 7.8; temperature effects on enzyme stability
Enzyme Assay SensitivityHigh sensitivity for detecting low beta-galactosidase levels

Chemical Reactions Analysis

Primary Hydrolysis Reaction with β-Galactosidase

CPRG undergoes enzymatic hydrolysis mediated by β-galactosidase (EC 3.2.1.23), resulting in cleavage of the β-D-galactopyranoside bond.

Reaction:

CPRGβ-galactosidaseChlorophenol red (CPR)+β-D-galactose+Sodium ion\text{CPRG} \xrightarrow{\beta\text{-galactosidase}} \text{Chlorophenol red (CPR)} + \beta\text{-D-galactose} + \text{Sodium ion}

Key Characteristics:

  • Kinetics: The reaction follows Michaelis-Menten kinetics, with a KmK_m value of ~0.2 mM for CPRG, indicating high substrate affinity .

  • Detection: Hydrolysis produces chlorophenol red, detectable at 570–590 nm (ε ≈ 75,000 M⁻¹cm⁻¹) .

  • Optimal Conditions:

    • pH: 7.0–7.5 (phosphate or Tris buffer) .

    • Temperature: 37°C (standard for enzymatic activity) .

Table 1: Hydrolysis Reaction Parameters

ParameterValue/RangeSource
KmK_m (CPRG)0.2 mM
VmaxV_{max}0.8–1.2 μmol/min/mg enzyme
Optimal pH7.0–7.5
Detection Wavelength570–590 nm

Stability and Decomposition

CPRG’s stability is critical for assay reliability.

Factors Affecting Stability:

  • Temperature: Stable for 36 months at -20°C; degrades above 25°C .

  • Light Sensitivity: Prolonged exposure to UV light accelerates decomposition .

  • Hydrolysis in Water: Spontaneous hydrolysis <1% after 24 hours at 4°C.

Decomposition Products:

  • Thermal degradation (≥150°C) releases CO, SOx_x, and HCl .

  • Acidic conditions (pH <3) hydrolyze glycosidic bonds non-enzymatically .

Table 2: Stability Profile

ConditionStabilitySource
-20°C (dry)36 months
4°C (aqueous solution)≤7 days
25°C (aqueous solution)≤48 hours
pH <3Rapid hydrolysis

Comparative Reactivity with Analogues

CPRG outperforms traditional substrates in sensitivity and specificity.

Table 3: Substrate Comparison

SubstrateKmK_m (mM)Detection LimitWavelength (nm)
CPRG0.20.1 U/mL570–590
ONPG (o-Nitrophenyl-β-D-galactoside)0.41.0 U/mL420
X-Gal (5-Bromo-4-chloro-3-indolyl)N/AVisual615 (precipitate)

Advantages of CPRG:

  • Long-Wavelength Detection: Minimizes interference from biological samples .

  • Quantitative Precision: Linear absorbance response up to 10 mM CPRG .

Q & A

Q. What is the primary mechanism of CPRG in detecting β-galactosidase activity?

CPRG is a chromogenic substrate hydrolyzed by β-galactosidase into chlorophenol red (CPR), which undergoes a colorimetric shift from yellow to red. This reaction enables quantification of enzyme activity via absorbance at 570 nm . For methodological rigor, prepare a 10 mM CPRG stock solution in assay buffer (e.g., PBS with 1% Triton X-100) and monitor kinetic changes over 30–60 minutes at 37°C .

Q. How does CPRG compare to other β-galactosidase substrates like X-Gal or ONPG in sensitivity?

Unlike fluorogenic substrates (e.g., fluorescein di-β-D-galactopyranoside), CPRG offers colorimetric detection suitable for low-cost, high-throughput assays. Its long-wavelength absorption (570 nm) minimizes interference from cellular debris, outperforming o-nitrophenyl-β-D-galactopyranoside (ONPG) in turbid samples . However, X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) is preferred for histochemical localization due to insoluble product formation .

Q. What are the critical parameters for optimizing CPRG-based assays?

Key factors include:

  • Substrate concentration : 0.5–2 mM CPRG balances sensitivity and cost .
  • pH : Optimal activity occurs at pH 7.0–7.5; deviations >±0.5 reduce hydrolysis rates .
  • Incubation time : 4–24 hours for low-activity samples (e.g., endogenous β-galactosidase in mammalian cells) . Validate results with positive/negative controls (e.g., LacZ-expressing vs. wild-type cells).

Advanced Research Questions

Q. How can CPRG be integrated into multiplexed assays for dual enzyme detection?

CPRG is compatible with substrates like 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) for simultaneous detection of β-galactosidase and β-glucuronidase. Use distinct absorption wavelengths (570 nm for CPRG, 615 nm for X-Gluc) or spatially separate reactions on paper-based test strips . For mammalian systems, ensure non-overlapping enzyme expression (e.g., β-galactosidase reporters in one cell type, β-glucuronidase in another) .

Q. What experimental artifacts arise when using CPRG in high-throughput drug screening?

Common pitfalls include:

  • False positives : Compounds altering pH (e.g., acidic/basic drugs) may shift CPRG’s absorbance profile. Include pH-neutral buffers .
  • Enzyme inhibition : Heavy metals or thiol-containing agents inhibit β-galactosidase. Pre-test compounds for interference .
  • Autofluorescence : Red-shifted CPRG minimizes overlap with blue/green fluorophores, but validate using plate readers with narrow bandwidths .

Q. How is CPRG applied in parasitology for antitrypanosomal drug discovery?

In Trypanosoma cruzi assays, CPRG quantifies β-galactosidase activity in transgenic parasites. After 7-day drug exposure, add 100 µM CPRG + 0.1% Nonidet P-40, incubate for 4 hours, and measure absorbance at 540 nm. Signal reduction correlates with parasite viability . Compare to reference drugs (e.g., nifurtimox) and normalize to untreated controls .

Q. What strategies resolve discrepancies in CPRG-based data between recombinant and endogenous β-galactosidase systems?

Discrepancies often stem from:

  • Enzyme localization : Recombinant β-galactosidase (e.g., LacZ) is cytosolic, while endogenous lysosomal β-galactosidase requires cell lysis for detection .
  • Substrate permeability : CPRG’s sodium salt enhances solubility but may not penetrate intact cells. Use lytic buffers for intracellular enzyme assays . Cross-validate with alternative methods (e.g., fluorescence microscopy for LacZ-expressing cells).

Q. What emerging applications leverage CPRG’s stability in environmental monitoring?

CPRG is used in field-deployable coliform detection kits. Immobilize CPRG on filter membranes, incubate with water samples for 18–24 hours at 37°C, and quantify red coloration. This method detects >10 CFU/mL E. coli without specialized equipment . For marine samples, supplement with NaCl (up to 3%) to maintain enzyme activity .

Methodological Best Practices

  • Storage : Store CPRG at –20°C in desiccated, light-protected vials. Reconstituted solutions are stable for 1 week at 4°C .
  • Data normalization : Express activity as ΔA570/min/mg protein or fold-change relative to controls .
  • Troubleshooting low signal : Increase substrate concentration, extend incubation, or use β-galactosidase enhancers (e.g., Mg²⁺) .

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